SSTR5 Binding Affinity: Pasireotide Demonstrates 39-Fold Higher Potency Than Octreotide
In head-to-head comparative radioligand binding assays using human somatostatin receptor subtypes expressed in vitro, pasireotide exhibits an IC50 of 0.16 ± 0.01 nM at hsst5, compared to octreotide's IC50 of 6.3 ± 1.0 nM at the same receptor subtype [1]. This represents an approximately 39-fold greater binding affinity for pasireotide at hsst5. Pasireotide also demonstrates superior binding at hsst1 (IC50 9.3 ± 0.1 nM vs 280 ± 80 nM for octreotide; approximately 30-fold difference) and hsst3 (IC50 1.5 ± 0.3 nM vs 7.1 ± 1.4 nM; approximately 4.7-fold difference) [1].
| Evidence Dimension | Binding affinity (IC50, nM) at human somatostatin receptor subtype 5 (hsst5) |
|---|---|
| Target Compound Data | 0.16 ± 0.01 nM |
| Comparator Or Baseline | Octreotide: 6.3 ± 1.0 nM |
| Quantified Difference | 39.4-fold higher affinity |
| Conditions | Radioligand binding assays using recombinant human hsst5 expressed in vitro; values represent mean ± SEM of IC50 expressed as nmol/L |
Why This Matters
This 39-fold higher sst5 affinity directly underpins pasireotide's unique efficacy in Cushing's disease, where corticotroph adenomas predominantly express sst5, making first-generation analogues clinically ineffective.
- [1] European Medicines Agency. SIGNIFOR (pasireotide) Summary of Product Characteristics. Annex I, Table 2: Binding affinities of somatostatin (SRIF-14), pasireotide, octreotide and lanreotide to the five human somatostatin receptor subtypes (hsst1-5). View Source
